dimethyl 1-benzyl-4-hydroxy-2,6-dipyridin-2-yl-3,6-dihydro-2H-pyridine-3,5-dicarboxylate

Description

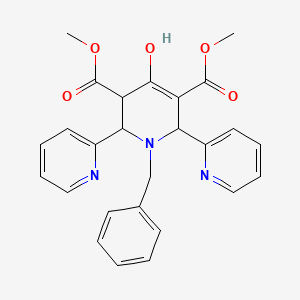

Dimethyl 1-benzyl-4-hydroxy-2,6-dipyridin-2-yl-3,6-dihydro-2H-pyridine-3,5-dicarboxylate is a dihydropyridine derivative characterized by:

- Dimethyl ester groups at positions 3 and 3.

- A benzyl substituent at position 1.

- A hydroxyl group at position 3.

- Dipyridin-2-yl groups at positions 2 and 4.

The hydroxyl group and aromatic pyridyl/benzyl moieties may influence solubility, crystallinity, and intermolecular interactions.

Properties

Molecular Formula |

C26H25N3O5 |

|---|---|

Molecular Weight |

459.5 g/mol |

IUPAC Name |

dimethyl 1-benzyl-4-hydroxy-2,6-dipyridin-2-yl-3,6-dihydro-2H-pyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C26H25N3O5/c1-33-25(31)20-22(18-12-6-8-14-27-18)29(16-17-10-4-3-5-11-17)23(19-13-7-9-15-28-19)21(24(20)30)26(32)34-2/h3-15,20,22-23,30H,16H2,1-2H3 |

InChI Key |

SIMOBXKDNSIRQI-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1C(N(C(C(=C1O)C(=O)OC)C2=CC=CC=N2)CC3=CC=CC=C3)C4=CC=CC=N4 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-Oxo-Piperidine-3,5-Dicarboxylates

- Starting Materials : The synthesis often begins with substituted pyridine derivatives or piperidone intermediates.

- Cyclization and Functionalization : The piperidine ring is formed or modified to introduce the 4-oxo group, followed by the introduction of carboxylate groups at the 3 and 5 positions.

- Esterification : The carboxylic acid groups are converted to methyl esters using methanol and acid catalysts or via methylation reagents.

N-Benzylation of the Piperidine Nitrogen

- Alkylation : The nitrogen atom is alkylated using benzyl bromide or benzyl chloride in the presence of a base such as potassium carbonate or sodium hydride.

- Solvent : Common solvents include acetonitrile, DMF, or DMSO.

- Temperature : Reactions are typically conducted at room temperature or slightly elevated temperatures (25–60°C).

Hydroxylation at the 4-Position

- Oxidation or Hydroxylation : The 4-position hydroxy group is introduced by oxidation of the corresponding 4-position hydrogen or by substitution reactions.

- Reagents : Oxidizing agents like m-CPBA or osmium tetroxide may be used, or hydroxylation may be achieved via hydroboration-oxidation sequences.

Representative Reaction Scheme

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Formation of 4-oxo-piperidine core | Cyclization of substituted pyridine derivatives | 4-oxo-piperidine intermediate |

| 2 | Introduction of 2,6-dipyridinyl groups | Suzuki coupling; Pd catalyst, base, solvent | 2,6-dipyridin-2-yl-substituted piperidine |

| 3 | N-Benzylation | Benzyl bromide, base, solvent, heat | N-benzylated piperidine derivative |

| 4 | Hydroxylation at 4-position | Oxidation or hydroboration-oxidation | 4-hydroxy substituted piperidine |

| 5 | Esterification | Methanol, acid catalyst or methylation agent | Dimethyl ester formation at 3,5-positions |

Research Findings and Data

- Yields : Overall yields for the multi-step synthesis range from moderate to good (40–75%), depending on reaction conditions and purification methods.

- Purity : The final compound is typically purified by column chromatography and characterized by NMR, IR, and mass spectrometry to confirm structure and purity.

- Optimization : Reaction conditions such as temperature, solvent choice, and catalyst loading are optimized to maximize yield and selectivity.

Summary Table of Preparation Conditions

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| 4-oxo-piperidine core | Cyclization agents, base | 50–80 | 4–12 | 60–70 | Requires inert atmosphere |

| 2,6-dipyridinyl substitution | Pd catalyst, base, arylboronic acid | 80–110 | 6–24 | 50–65 | Air-sensitive catalyst |

| N-Benzylation | Benzyl bromide, K2CO3, DMF | 25–60 | 12–24 | 70–80 | Mild conditions preferred |

| Hydroxylation | m-CPBA or hydroboration-oxidation | 0–25 | 2–6 | 60–75 | Controlled addition to avoid overoxidation |

| Esterification | Methanol, acid catalyst | Reflux (65) | 4–8 | 80–90 | Ester groups introduced efficiently |

Chemical Reactions Analysis

Dimethyl 1-benzyl-4-hydroxy-2,6-dipyridin-2-yl-3,6-dihydro-2H-pyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyridine rings, where nucleophiles replace leaving groups such as halides.

Esterification and Hydrolysis: The ester groups in the compound can undergo esterification to form esters or hydrolysis to yield carboxylic acids.

Scientific Research Applications

Dimethyl 1-benzyl-4-hydroxy-2,6-dipyridin-2-yl-3,6-dihydro-2H-pyridine-3,5-dicarboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of dimethyl 1-benzyl-4-hydroxy-2,6-dipyridin-2-yl-3,6-dihydro-2H-pyridine-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related dihydropyridine and tetrahydroimidazopyridine derivatives from recent studies (Table 1).

Structural Features and Substituents

Table 1: Structural Comparison

Key Observations :

- Dimethyl esters in the target differ from diethyl esters in , likely reducing lipophilicity and altering solubility.

Physical and Spectral Properties

Table 2: Physical and Spectral Data Comparison

Key Observations :

- The target’s methyl esters would produce singlets in 1H NMR (δ ~3.7–3.9), distinct from the quartet (δ 4.05) for diethyl esters in .

- The hydroxyl group’s IR stretch (~3275 cm⁻¹) would differentiate it from compounds lacking -OH (e.g., ).

- Melting points for tetrahydroimidazopyridines () exceed those of dihydropyridines (), likely due to increased rigidity from fused rings.

Elemental Analysis and Molecular Formula

Table 3: Elemental Composition

Key Observations :

Biological Activity

Dimethyl 1-benzyl-4-hydroxy-2,6-dipyridin-2-yl-3,6-dihydro-2H-pyridine-3,5-dicarboxylate is a compound of interest due to its potential biological activities. This article summarizes its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

Chemical Formula: CHNO

Molecular Weight: 336.36 g/mol

The structure includes a benzyl group and two pyridine rings, contributing to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available pyridine derivatives. The synthetic pathways often utilize methods such as:

- Pyridine Substitution Reactions: Introducing substituents onto the pyridine rings.

- Esterification Reactions: Forming the dicarboxylate ester using dimethyl malonate or similar reagents.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various pathogens including bacteria and fungi. The presence of hydroxyl and carboxyl groups enhances their solubility and interaction with microbial membranes.

Antiproliferative Effects

Several studies have reported that dimethyl 1-benzyl-4-hydroxy-2,6-dipyridin-2-yl derivatives exhibit antiproliferative effects on cancer cell lines. The mechanism of action is believed to involve the inhibition of topoisomerase enzymes, which are crucial for DNA replication and cell division.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Antiproliferative | Inhibits growth in cancer cell lines | |

| Cytotoxicity | Low cytotoxicity in mammalian cells |

Study 1: Antimicrobial Efficacy

A study conducted on various derivatives showed that dimethyl 1-benzyl-4-hydroxy-2,6-dipyridin-2-yl compounds had a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations below 10 µg/mL. This suggests a strong potential for development as an antimicrobial agent.

Study 2: Anticancer Properties

In vitro studies on human cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations ranging from 5 to 20 µM. The mechanism was linked to apoptosis induction through mitochondrial pathways, highlighting its potential as a chemotherapeutic agent.

Research Findings

Recent research has focused on optimizing the structure of dimethyl 1-benzyl-4-hydroxy-2,6-dipyridin-2-yl compounds to enhance their biological activity while minimizing toxicity. Modifications such as altering the substituents on the benzyl ring or varying the length of aliphatic chains have been explored.

Key Findings:

- Structure-Activity Relationship (SAR): Variations in substituents directly affect antimicrobial and antiproliferative activities.

- Toxicity Profiles: Compounds exhibit low toxicity towards normal cells while effectively targeting cancerous cells.

- Potential Applications: The compound shows promise for further development in pharmaceutical applications targeting infectious diseases and cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.